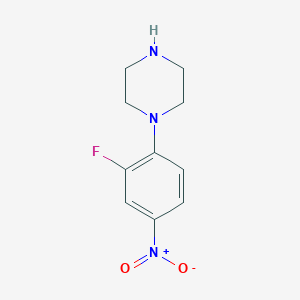

1-(2-Fluoro-4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOTWJFFLIFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382426 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-33-7 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154590-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and analytical methodologies related to 1-(2-Fluoro-4-nitrophenyl)piperazine. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data and procedural insights.

Core Chemical Properties

This compound is a substituted piperazine compound frequently utilized as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its chemical structure, characterized by a fluorinated nitrophenyl group attached to a piperazine ring, imparts specific reactivity and properties that are crucial for its application in medicinal chemistry.

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 154590-33-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂FN₃O₂ | [2][3][4] |

| Molecular Weight | 225.22 g/mol | [2][3][4] |

| Melting Point | 68-72 °C | [3][5] |

| Boiling Point | 392.7 ± 42.0 °C (Predicted) | [3] |

| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Orange solid | [5] |

| Purity | ≥97% | [6] |

| Storage Conditions | 2-8 °C, Keep in dark place, inert atmosphere | [6][7] |

| SMILES | C1CN(CCN1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])F | [2] |

| InChIKey | ZILOTWJFFLIFMZ-UHFFFAOYSA-N | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperazine.[5]

Materials:

-

3,4-Difluoronitrobenzene (1.2 g, 7.5 mmol)

-

Piperazine (1.6 g, 18.5 mmol)

-

Acetonitrile (15 mL)

-

100 mL round bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 mL of acetonitrile in a 100 mL round bottom flask.[5]

-

Add 1.6 g (18.5 mmol) of piperazine to the solution.[5]

-

Heat the mixture to reflux and maintain for 3 hours.[5]

-

After reflux, cool the mixture to room temperature and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.[5]

-

Remove the precipitate by filtration.[5]

-

Concentrate the remaining solution in vacuo to yield an orange solid.[5]

-

The reported yield for this procedure is approximately 80%, with a melting point of 68–70 °C.[5]

Caption: Synthesis workflow for this compound.

The structural confirmation and purity assessment of the synthesized compound are critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrophenyl ring and the aliphatic protons of the piperazine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the aromatic ring and the piperazine moiety.[5]

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆ for analysis.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR analysis is used to identify the functional groups present in the molecule.[5] Key expected vibrational bands include:

-

N-H stretching from the secondary amine in the piperazine ring.

-

C-H stretching from the aromatic and aliphatic components.[8]

-

Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-N and C-F stretching vibrations.

-

Mass Spectrometry (MS):

-

Mass spectrometry is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. The fragmentation pattern can also offer additional structural information.

Caption: Post-synthesis analytical workflow.

Biological Relevance and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, the broader class of piperazine derivatives exhibits a vast range of biological activities.[9] Understanding this context is crucial for appreciating its role in drug discovery. Piperazine-containing compounds are integral to drugs targeting various conditions, including cancer, infectious diseases, and central nervous system disorders.[9][10][11]

For instance, derivatives are designed as inhibitors of the BCL2 anti-apoptotic protein for cancer therapy, or as antagonists for adrenergic and serotonin receptors in neuroscience.[12][13] The specific substitution pattern on the piperazine core is a key determinant of the resulting medicinal properties.[9] This compound serves as a critical building block for introducing the fluoronitrophenylpiperazine moiety into larger, more complex drug candidates.

Caption: Biological activities of the piperazine scaffold.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be observed, including the use of suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For detailed safety information, refer to the product's Safety Data Sheet (SDS).

References

- 1. This compound | 154590-33-7 [chemicalbook.com]

- 2. This compound | C10H12FN3O2 | CID 2783066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 154590-33-7|this compound|BLD Pharm [bldpharm.com]

- 8. scispace.com [scispace.com]

- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 12. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Fluoro-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-nitrophenyl)piperazine is a substituted arylpiperazine that serves as a valuable building block in medicinal chemistry and drug discovery. The arylpiperazine motif is a well-established pharmacophore found in numerous clinically approved drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants[1]. The specific substitution pattern of a fluorine atom ortho to the piperazine linkage and a nitro group para to it significantly influences the molecule's electronic properties, reactivity, and potential intermolecular interactions. Understanding the precise molecular geometry and conformational dynamics of this compound is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. This guide provides a comprehensive overview of its structural features based on available crystallographic, spectroscopic, and computational data.

Molecular Structure

While a single-crystal X-ray diffraction study for this compound itself is not publicly available, a detailed crystal structure of its N4-substituted derivative, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine , provides critical insights into the solid-state geometry of the core scaffold[2]. The data reveals a monoclinic crystal system with the space group P2₁/c[2]. The key geometric parameters from this study are summarized in Table 1.

The piperazine ring adopts a classic chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings[3][4]. The 2-fluoro-4-nitrophenyl moiety is connected to one of the piperazine nitrogen atoms. The packing of the derivative in the crystal lattice is stabilized by a network of intermolecular interactions, including C–H···O hydrogen bonds and C–H···π interactions[2].

Table 1: Crystallographic Data for 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine [2]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₄FN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7366(8) |

| b (Å) | 17.9148(13) |

| c (Å) | 7.5270(6) |

| β (°) | 102.397(8) |

| Volume (ų) | 1282.9(2) |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| N3–O1 | 1.226 |

| N3–O2 | 1.220(2) |

| N3–C4 | 1.449(2) |

| Selected Intermolecular Contacts (Å) | |

| H13···O1 | 2.442 |

| H7B···O2 | 2.708 |

| C13–H6 | 2.831 |

Conformational Analysis

The conformational landscape of N-arylpiperazines is dominated by the puckering of the piperazine ring and the orientation of the aryl substituent.

Piperazine Ring Pucker

Computational and experimental studies consistently show that the piperazine ring has a strong preference for a low-energy chair conformation [3]. Alternative conformations, such as the boat or twist-boat, are significantly higher in energy and are typically only observed in specific environments, such as when coordinated to a metal center[3].

Aryl Group Orientation

In the chair conformation, the N-aryl substituent can occupy either an axial or an equatorial position relative to the mean plane of the piperazine ring. These two conformers are in equilibrium, rapidly interconverting at room temperature through ring inversion.

Caption: Equilibrium between axial and equatorial chair conformers.

For N-H piperazines, the substituent on the nitrogen generally prefers the equatorial position to minimize steric hindrance[5]. However, the presence of the ortho-fluoro substituent in this compound may influence this preference through electronic effects or intramolecular interactions. Detailed computational studies using methods like Density Functional Theory (DFT) would be required to accurately quantify the energy difference (ΔG) between the axial and equatorial conformers for this specific molecule[6]. Studies on related N-arylpiperazines have shown that the equatorial position is often favored, but the energy barrier is typically low[4].

Spectroscopic Properties

Spectroscopic techniques are essential for confirming the structure of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to identify the protons in the molecule. A patent describing the synthesis of the title compound provides characteristic chemical shifts in deuterated methanol (CD₃OD)[7].

Table 2: ¹H NMR Chemical Shifts for this compound in CD₃OD [7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.98-3.05 | m | 4H | Piperazine -CH₂- (distal to aryl group) |

| 3.26-3.33 | m | 4H | Piperazine -CH₂- (proximal to aryl group) |

| 7.12 | t, J=9.0 Hz | 1H | Aromatic C6-H |

| 7.94 | dd, J=13.5, 3.0 Hz | 1H | Aromatic C3-H |

| 8.02 | ddd, J=9.0, 2.7, 0.9 Hz | 1H | Aromatic C5-H |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups. While a specific spectrum for the title compound is not detailed in the literature, a vibrational analysis of the closely related 1-(2-nitrophenyl)piperazine allows for the prediction of key absorption bands[8].

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretching | Piperazine N-H |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 2950-2800 | C-H Stretching (symmetric/asymmetric) | Piperazine -CH₂- |

| ~1600, ~1480 | C=C Stretching | Aromatic Ring |

| ~1520, ~1340 | N=O Stretching (asymmetric/symmetric) | Nitro group (-NO₂) |

| ~1250 | C-N Stretching | Aryl-N |

| ~1220 | C-F Stretching | Aryl-F |

Experimental Protocols

Synthesis of this compound[2]

This protocol describes a nucleophilic aromatic substitution reaction.

-

Dissolution: Dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 ml of acetonitrile in a 100 ml round-bottom flask.

-

Addition of Reagent: Add 1.6 g (18.5 mmol) of piperazine to the solution.

-

Reflux: Reflux the reaction mixture for 3 hours.

-

Cooling and Precipitation: Cool the mixture and leave it undisturbed overnight to allow unreacted piperazine to precipitate.

-

Filtration: Remove the precipitate by filtration.

-

Concentration: Concentrate the filtrate in vacuo to yield an orange solid. (Typical Yield: ~80%).

Single-Crystal X-ray Diffraction (Methodology for Derivative)[2]

This protocol outlines the general steps for obtaining crystallographic data, as performed on the N4-propargyl derivative.

-

Crystal Growth: Dissolve the synthesized compound (~15 mg) in a suitable solvent (e.g., 5 ml CHCl₃) in a glass vial. Filter the solution using a fine-pore filter paper. Allow the solvent to evaporate slowly at room temperature over several days to grow single crystals.

-

Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer (e.g., Bruker D8 with an Apex II CCD detector) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 293 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F² with appropriate software (e.g., SHELX).

Computational Conformational Analysis

This protocol describes a typical DFT-based approach for analyzing conformational preferences, based on methods used for similar molecules[8][9].

-

Structure Building: Build the 3D structures of the axial and equatorial chair conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer using Density Functional Theory (DFT). A common functional and basis set combination is B3LYP with the 6-311++G(d,p) basis set.

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stability and predict the equilibrium population.

Caption: Workflow for synthesis and structural analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scispace.com [scispace.com]

Synthesis and Characterization of 1-(2-Fluoro-4-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in the preparation of various pharmaceutically active compounds. This document details established synthetic protocols, physical properties, and spectroscopic data to support research and development in medicinal chemistry and drug discovery.

Chemical Properties and Identifiers

This compound is a light yellow to yellow solid organic compound.[1] It is recognized by the following identifiers:

| Property | Value |

| CAS Number | 154590-33-7[2] |

| Molecular Formula | C₁₀H₁₂FN₃O₂[3] |

| Molecular Weight | 225.22 g/mol [3][4] |

| IUPAC Name | This compound[4] |

| SMILES | C1CN(CCN1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])F[4] |

| InChI | InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2[4] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported in the literature.

Method 1: Nucleophilic Aromatic Substitution

This method involves the direct reaction of 3,4-difluoronitrobenzene with piperazine. The fluorine atom at position 4 is more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the nitro group.

Reaction Scheme:

Synthetic Route via Nucleophilic Aromatic Substitution

Experimental Protocol:

-

Dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 ml of acetonitrile in a 100 ml round-bottom flask.[5]

-

Add 1.6 g (18.5 mmol) of piperazine to the solution.[5]

-

Reflux the reaction mixture for 3 hours.[5]

-

After cooling, allow the mixture to stand overnight to precipitate unreacted piperazine.[5]

-

Remove the precipitate by filtration.[5]

-

Concentrate the filtrate under reduced pressure to obtain an orange solid.[5]

-

The reported yield for this method is 80%.[5]

Method 2: Deprotection of a Boc-Protected Precursor

This two-stage synthesis starts with the deprotection of 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester.

Reaction Scheme:

Two-Stage Synthesis from a Boc-Protected Precursor

Experimental Protocol:

Stage 1: Deprotection

-

Dissolve 2.50 g (7.68 mmol) of 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester in 10 ml of ethyl acetate.[6]

-

Under ice cooling, add 10.0 ml (40.0 mmol) of a 4N solution of hydrogen chloride in ethyl acetate.[6]

-

Stir the mixture at room temperature for 12 hours.[6]

Stage 2: Neutralization and Isolation

-

Adjust the pH of the reaction mixture to 9 by adding a saturated aqueous solution of sodium hydrogencarbonate.[6]

-

Concentrate the mixture under reduced pressure.[6]

-

Collect the resulting solid by filtration and wash it with water to yield the final product as a yellow solid.[6]

-

The reported yield for this method is 37%.[6]

Physical and Spectroscopic Characterization

Physical Properties

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 70-72 °C | [1][5] |

| Boiling Point (Predicted) | 392.7±42.0 °C | [1] |

| Density (Predicted) | 1.295±0.06 g/cm³ | [1] |

| Storage Temperature | 2-8 °C, under nitrogen | [1][7] |

| pKa (Predicted) | 8.50±0.10 | [1] |

Spectroscopic Data

¹H NMR (CD₃OD):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 2.98-3.05 | m | 4H | - | Piperazine CH₂ |

| 3.26-3.33 | m | 4H | - | Piperazine CH₂ |

| 7.12 | t | 1H | 9.0 | Aromatic CH |

| 7.94 | dd | 1H | 13.5, 3.0 | Aromatic CH |

| 8.02 | ddd | 1H | 9.0, 2.7, 0.9 | Aromatic CH |

Reference for ¹H NMR data:[6]

Other Spectroscopic Data: While detailed peak lists are not fully available in the initial search results, the existence of ¹³C NMR, FT-IR, and Mass Spectrometry data is confirmed through various chemical databases and literature.[4][5][8] Researchers are encouraged to consult these resources for complete spectral information.

Logical Workflow for Synthesis Selection

The choice between the two primary synthetic routes can be guided by several factors, including starting material availability, desired yield, and reaction conditions.

Decision workflow for selecting a synthetic method.

Conclusion

This technical guide summarizes the essential information for the synthesis and characterization of this compound. The provided experimental protocols offer detailed, step-by-step instructions for its preparation, while the tabulated physical and spectroscopic data serve as a valuable reference for compound verification. The inclusion of logical diagrams for the synthetic pathways and decision-making process aims to facilitate a deeper understanding for researchers and professionals in the field of drug development.

References

- 1. This compound | 154590-33-7 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 154590-33-7 [chemicalbook.com]

- 4. This compound | C10H12FN3O2 | CID 2783066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. 154590-33-7|this compound|BLD Pharm [bldpharm.com]

Spectroscopic and Structural Elucidation of 1-(2-Fluoro-4-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.94 | dd | 13.5, 3.0 | 1H | H-3 (Aromatic) |

| 8.02 | ddd | 9.0, 2.7, 0.9 | 1H | H-5 (Aromatic) |

| 7.12 | t | 9.0 | 1H | H-6 (Aromatic) |

| 3.26 - 3.33 | m | - | 4H | Piperazine (-N(CH₂)₂) |

| 2.98 - 3.05 | m | - | 4H | Piperazine (-NH(CH₂)₂) |

Solvent: CD₃OD

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-158 (d) | C-F (Aromatic) |

| ~140-142 | C-NO₂ (Aromatic) |

| ~125-130 | C-H (Aromatic) |

| ~115-120 (d) | C-H (Aromatic) |

| ~50-55 | Piperazine (-N(CH₂)₂) |

| ~45-50 | Piperazine (-NH(CH₂)₂) |

Note: The assignments are predictive and require experimental verification.

Table 3: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 225 | [M]⁺ (Molecular Ion) |

Further fragmentation analysis is required for a detailed interpretation.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium | N-H Stretch (Piperazine) |

| ~2850-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1590-1620 | Strong | C=C Stretch (Aromatic) |

| ~1500-1530 | Strong | N-O Asymmetric Stretch (Nitro) |

| ~1330-1360 | Strong | N-O Symmetric Stretch (Nitro) |

| ~1200-1300 | Strong | C-N Stretch (Aromatic Amine) |

| ~1100-1200 | Strong | C-F Stretch (Aromatic) |

Note: These are characteristic absorption bands and may vary slightly based on the experimental conditions.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,2-difluoro-4-nitrobenzene with piperazine. A typical procedure involves dissolving 1,2-difluoro-4-nitrobenzene in a suitable solvent, such as acetonitrile, followed by the addition of piperazine. The reaction mixture is then heated under reflux for several hours. After cooling, the product can be isolated by filtration and purified by recrystallization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A sample of this compound was dissolved in deuterated methanol (CD₃OD). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can be obtained using a similar procedure to the ¹H NMR, with a sample dissolved in a deuterated solvent and analyzed on a spectrometer operating at a suitable frequency (e.g., 100 MHz).

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrometer was operated in electron ionization (EI) mode.

Infrared (IR) Spectroscopy

The infrared spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was prepared for analysis, likely using the KBr pellet method or as a thin film, and the spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of the spectroscopic data relies on the correlation of observed signals with the known molecular structure of this compound.

References

Physical and chemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities, offering detailed experimental protocols and structured data for easy reference.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN₃O₂ | [1][2][3] |

| Molar Mass | 225.22 g/mol | [1][2] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point (Predicted) | 392.7 ± 42.0 °C | [1] |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [1] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | ≥97% | [4][5] |

| Storage Conditions | 2-8°C, stored under nitrogen | [4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Solvent: DMSO-d₆ or CDCl₃

-

Spectrometer Frequency: 400 MHz or higher

-

Internal Standard: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy:

-

Solvent: DMSO-d₆ or CDCl₃

-

Spectrometer Frequency: 100 MHz or higher

-

Internal Standard: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Sample Preparation: KBr pellet method.

-

Range: Typically 4000-400 cm⁻¹.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and accurate characterization.

Synthesis of this compound

This protocol is adapted from established synthetic procedures for similar compounds.

Materials:

-

1-Fluoro-2,4-dinitrobenzene

-

Piperazine

-

Acetonitrile (ACN)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene in acetonitrile.

-

Add an excess of piperazine to the solution.

-

Reflux the mixture with stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Activity

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[6][7][8] Specifically, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[9] While the specific biological targets and signaling pathways for this compound are not extensively documented, its structural similarity to other biologically active piperazines suggests potential for further investigation in drug discovery programs. For instance, some piperazine derivatives have shown potential as BCL2 inhibitors, inducing apoptosis in cancer cells.[6]

Potential Anticancer Signaling Pathway Involvement

The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer piperazine derivatives, leading to apoptosis.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

This technical guide serves as a foundational resource for professionals working with this compound. For further detailed information, consulting the cited references is recommended.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H12FN3O2 | CID 2783066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. acelybio.com [acelybio.com]

- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. mdpi.com [mdpi.com]

- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of 1-(2-Fluoro-4-nitrophenyl)piperazine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological effects of the synthetic compound 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS No. 154590-33-7). Direct pharmacological data for this specific molecule is not extensively available in current scientific literature. Therefore, this document extrapolates potential activities based on its known use as a chemical intermediate and the well-documented pharmacological profiles of structurally related piperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the prospective therapeutic applications of this compound.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker in the design of bioactive molecules.[1] The presence of a 2-fluoro-4-nitrophenyl moiety suggests potential for various molecular interactions that could elicit pharmacological responses. Notably, this compound is documented as a key intermediate in the synthesis of antimicrobial agents, specifically Eperezolid.[2] This connection provides a foundational hypothesis for its potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in biological systems.

| Property | Value | Source |

| CAS Number | 154590-33-7 | PubChem[3] |

| Molecular Formula | C₁₀H₁₂FN₃O₂ | PubChem[3] |

| Molecular Weight | 225.22 g/mol | PubChem[3] |

| Melting Point | 70-73 °C | Sigma-Aldrich[4] |

| Boiling Point | 392.7 ± 42.0 °C at 760 mmHg | ChemScene[4] |

| InChI Key | ZILOTWJFFLIFMZ-UHFFFAOYSA-N | PubChem[3] |

Synthesis

The synthesis of this compound has been described in the literature, primarily in the context of preparing its derivatives. A general synthetic route involves the nucleophilic aromatic substitution of a di-substituted fluoronitrobenzene with piperazine.

A specific example is provided in the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, where this compound is first synthesized and then further reacted.[5]

General Experimental Protocol for Synthesis

The following is a generalized protocol based on related syntheses.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Piperazine

-

Solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

-

To a solution of piperazine in DMF, add potassium carbonate.

-

Slowly add 1,2-difluoro-4-nitrobenzene to the mixture at room temperature.

-

Heat the reaction mixture and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and add water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield this compound as a solid.

Below is a visual representation of a generalized synthetic workflow.

Potential Pharmacological Effects

While direct experimental data for this compound is scarce, its structural components suggest several potential areas of pharmacological activity.

Antimicrobial Activity

The most direct evidence for potential bioactivity comes from its use as an intermediate in the synthesis of Eperezolid , an oxazolidinone antibiotic.[2] Oxazolidinones are known to inhibit bacterial protein synthesis. This suggests that while this compound itself is not the final active pharmaceutical ingredient, its scaffold is compatible with antimicrobial drug design.

Furthermore, numerous studies have demonstrated the broad-spectrum antimicrobial and antifungal activities of various piperazine derivatives.[6][7][8] The presence of the nitro group and the fluorine atom on the phenyl ring could also contribute to antimicrobial effects, as these functionalities are common in antimicrobial agents.

A proposed workflow for screening the antimicrobial activity of this compound is presented below.

Central Nervous System (CNS) Activity

Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[9][10][11] These interactions have led to the development of antipsychotic, antidepressant, and anxiolytic drugs. The structural similarity of this compound to these compounds suggests it could possess CNS activity.

Potential Molecular Targets:

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Many arylpiperazines exhibit high affinity for these receptors.

-

Dopamine Receptors (e.g., D₂): This is a common target for antipsychotic medications.

-

Other CNS Receptors: Potential for interaction with adrenergic, histaminic, or opioid receptors.[12]

A logical workflow for investigating the potential CNS activity would involve initial receptor binding assays followed by functional assays.

Anticancer Activity

Certain substituted piperazines have demonstrated cytotoxic activity against various cancer cell lines.[13][14] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, induction of apoptosis, or disruption of cell cycle progression. The nitrophenyl moiety, in particular, is found in some compounds with antiproliferative effects. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cells.

Hypothetical Experimental Protocol for Cytotoxicity Screening:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to assess cell viability.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for 48-72 hours.

-

Add MTT or SRB reagent and incubate.

-

Measure the absorbance to determine the percentage of viable cells compared to an untreated control.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Conclusion and Future Directions

This compound is a synthetic compound with limited direct pharmacological data in the public domain. However, its established role as a precursor to the antimicrobial agent Eperezolid and the extensive literature on the diverse biological activities of substituted piperazines provide a strong rationale for investigating its potential therapeutic properties.

Future research should focus on empirical testing of this compound in a variety of biological assays to elucidate its pharmacological profile. Based on the analysis of its structural analogues, promising avenues for investigation include its potential antimicrobial, CNS, and anticancer activities. The experimental workflows and protocols outlined in this guide provide a foundational framework for such studies. The synthesis of a library of related derivatives could also be a valuable strategy for structure-activity relationship (SAR) studies to identify more potent and selective drug candidates.

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 154590-33-7 [chemicalbook.com]

- 3. This compound | C10H12FN3O2 | CID 2783066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 154590-33-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

- 7. mdpi.com [mdpi.com]

- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of CNS agents, XXI: Two derivatives of 1-(o-methoxyphenyl)piperazine with an opposite function at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Versatile Building Block: 1-(2-Fluoro-4-nitrophenyl)piperazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, the piperazine moiety stands out as a "privileged structure," frequently incorporated into a wide array of clinically successful drugs. This technical guide focuses on a particularly valuable derivative, 1-(2-fluoro-4-nitrophenyl)piperazine, exploring its synthesis, chemical properties, and its role as a key building block in the design and synthesis of biologically active molecules. The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique reactivity and electronic properties, making it a highly sought-after intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 154590-33-7 |

| Molecular Formula | C₁₀H₁₂FN₃O₂ |

| Molecular Weight | 225.22 g/mol |

| Appearance | Yellow solid |

| Purity | Typically >97% |

| Storage Conditions | 2-8 °C |

Synthesis of this compound

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the fluorine atom activate the aromatic ring for nucleophilic attack by piperazine. Two common protocols are outlined below.

Experimental Protocols

Protocol 1: Synthesis from 3,4-Difluoronitrobenzene

This method provides a high yield of the desired product.

-

Reactants: 3,4-Difluoronitrobenzene (1.2 g, 7.5 mmol), Piperazine (1.6 g, 18.5 mmol), Acetonitrile (15 ml).

-

Procedure:

-

Dissolve 3,4-difluoronitrobenzene in acetonitrile in a 100 ml round-bottom flask.

-

Add piperazine to the solution.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.

-

Remove the precipitate by filtration.

-

Concentrate the solution in vacuo to yield an orange solid.[1]

-

-

Yield: 80%[1]

Protocol 2: Synthesis from 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester

This two-step process involves the deprotection of a Boc-protected piperazine derivative.

-

Reactants: 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester (2.50 g, 7.68 mmol), 4N Hydrogen chloride in ethyl acetate (10.0 ml, 40.0 mmol), Ethyl acetate (10 ml), Saturated aqueous sodium hydrogencarbonate.

-

Procedure:

-

Dissolve 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester in ethyl acetate and cool under ice.

-

Add 4N Hydrogen chloride/ethyl acetate solution and stir the mixture at room temperature for 12 hours.

-

Adjust the pH of the reaction mixture to 9 by adding saturated aqueous sodium hydrogencarbonate.

-

Concentrate the mixture under reduced pressure.

-

Collect the resulting solid by filtration and wash with water to give the title compound as a yellow solid.[2]

-

-

Yield: 37%[2]

Application as a Building Block in Medicinal Chemistry

The strategic placement of the fluoro and nitro groups on the phenyl ring of this compound makes it a versatile precursor for a variety of medicinal chemistry applications. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can modulate the compound's physicochemical properties and binding affinity to biological targets.

Synthesis of Drug Candidates: CDK2 Degraders

A recent patent highlights the use of this compound in the synthesis of bifunctional compounds designed to degrade cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. The initial step involves the protection of the piperazine nitrogen.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

-

Reactants: 1,2-Difluoro-4-nitrobenzene (5.00 g, 31.43 mmol), Diisopropylethylamine (DIEA) (12.16 g, 94.29 mmol), tert-Butyl piperazine-1-carboxylate (6.15 g, 33.00 mmol), Acetonitrile (30.0 mL).

-

Procedure:

-

Combine 1,2-difluoro-4-nitrobenzene, DIEA, and tert-butyl piperazine-1-carboxylate in acetonitrile.

-

Stir the mixture at 70 °C overnight.[2]

-

The resulting intermediate can then be further elaborated to create bifunctional molecules for targeted protein degradation.

-

Derivatization for Further Synthesis

The secondary amine of this compound is a key site for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine

-

Reactants: this compound (0.67 g, 3 mmol), Propargyl bromide (0.54 g, 4.5 mmol), Potassium carbonate (K₂CO₃) (0.81 g, 6.3 mmol), Dimethylformamide (DMF) (5 ml).

-

Procedure:

-

Slowly add propargyl bromide to a mixture of this compound and K₂CO₃ in DMF at 0 °C.

-

Heat the mixture at 60 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Separate the product by filtration.[1]

-

-

Yield: 77%[1]

Biological Activity of Related Compounds

While specific biological data for direct derivatives of this compound in the public domain is limited, the closely related scaffold, 1-(2-fluorophenyl)piperazine, has been utilized in the synthesis of potent and selective inhibitors of various biological targets. This data provides valuable insight into the potential therapeutic applications of compounds derived from the title building block.

Monoamine Oxidase B (MAO-B) Inhibitors

Derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| Derivative T1 | > 100 | 0.08 ± 0.01 | > 1250 |

| Derivative T2 | > 100 | 0.12 ± 0.02 | > 833 |

| Derivative T3 | > 100 | 0.09 ± 0.01 | > 1111 |

Data from a study on pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety.

BCL2 Inhibitors

Novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been synthesized and shown to exhibit antiproliferative activity through the inhibition of the anti-apoptotic protein BCL2.

| Compound | IC₅₀ (µM) on MDA-MB-231 cells |

| Derivative 3e | 16.98 |

| Derivative 6b | 17.33 |

Data from a study on sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives as potential anticancer agents.

Signaling Pathways and Experimental Workflows

The application of this compound as a building block for kinase inhibitors necessitates an understanding of the relevant signaling pathways and the workflows used to screen for inhibitory activity.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making them attractive targets for drug discovery.

General Workflow for Kinase Inhibitor Screening

The discovery and development of kinase inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth biological characterization.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactive handles provided by the fluoro, nitro, and piperazine moieties allow for the creation of diverse chemical libraries for drug discovery. As demonstrated by its application in the synthesis of precursors for targeted protein degraders and the biological activity of closely related analogues, this scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The continued exploration of derivatives of this compound is likely to yield potent and selective modulators of a wide range of biological targets.

References

In-Depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS 154590-33-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-Fluoro-4-nitrophenyl)piperazine, identified by CAS number 154590-33-7. The information is curated for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted piperazine compound. Its core structure features a piperazine ring attached to a fluorinated and nitrated phenyl group. The physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 154590-33-7 | N/A |

| Molecular Formula | C₁₀H₁₂FN₃O₂ | ChemBK[1] |

| Molecular Weight | 225.22 g/mol | ChemBK[1] |

| Appearance | Solid | ChemBK[1] |

| Melting Point | 70-72 °C | ChemBK[1] |

| Boiling Point (Predicted) | 392.7 ± 42.0 °C | ChemBK[1] |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemBK[1] |

| pKa (Predicted) | 8.50 ± 0.10 | ChemBK[1] |

| Storage Conditions | Room Temperature, Keep in dark place, Inert atmosphere | BLDpharm[2] |

Synthesis Protocol

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene with piperazine. The following protocol is adapted from a published procedure for the synthesis of a related derivative.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

-

3,4-Difluoronitrobenzene

-

Piperazine

-

Acetonitrile

Procedure:

-

In a 100 ml round-bottom flask, dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 ml of acetonitrile.

-

Add 1.6 g (18.5 mmol) of piperazine to the solution.

-

Reflux the reaction mixture for 3 hours.

-

After reflux, cool the mixture and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.

-

Remove the precipitate by filtration.

-

Concentrate the resulting solution in vacuo to yield an orange solid of this compound.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in publicly available literature, the broader class of piperazine derivatives is well-documented for a range of pharmacological activities, including anticancer and antimicrobial effects. The nitrophenylpiperazine scaffold, in particular, has been investigated for various biological targets.

Potential Anticancer Activity and BCL2 Signaling Pathway

Derivatives of the closely related 1-(2-fluorophenyl) piperazine have been synthesized and evaluated as potential inhibitors of the BCL2 anti-apoptotic protein, suggesting a potential role in cancer therapy.[3] The BCL2 family of proteins are key regulators of apoptosis (programmed cell death).

Caption: Potential mechanism of action via BCL2 pathway inhibition.

Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following is a representative protocol for assessing the cytotoxic effects of a compound on a cancer cell line, adapted from a study on related piperazine derivatives.[3]

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Detailed Methodology:

-

Cell Culture: Maintain MDA-MB-231 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the treated cells for 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Suppliers

This compound is available from various chemical suppliers for research purposes. A selection of suppliers is listed below:

-

Santa Cruz Biotechnology, Inc.[2]

-

BLDpharm[2]

-

Novachemistry[6]

-

Thermo Scientific (formerly Alfa Aesar)[7]

-

Apollo Scientific[8]

-

Sigma-Aldrich[9]

-

Finetech Industry Limited[10]

-

Vibrant Pharma Inc.

-

Allfluoro Pharmaceutical Co., Ltd.[11]

-

Neostar United Industrial Co., Ltd.[12]

-

CRO SPLENDID LAB[13]

Note: This list is not exhaustive, and availability may vary. It is recommended to contact the suppliers directly for current stock and pricing information. This compound is intended for research use only and is not for diagnostic or therapeutic use.[2]

References

- 1. This compound | 154590-33-7 [chemicalbook.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 154590-33-7|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 13. scispace.com [scispace.com]

Navigating Preformulation: A Technical Guide to the Solubility and Stability of 1-(2-Fluoro-4-nitrophenyl)piperazine

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 1-(2-Fluoro-4-nitrophenyl)piperazine, a key intermediate in many drug discovery and development programs. Aimed at researchers, scientists, and drug development professionals, this document outlines essential experimental protocols and presents a framework for data interpretation, crucial for successful preformulation and formulation activities.

Introduction

This compound is a versatile building block in medicinal chemistry. Its physicochemical properties, particularly solubility and stability, are fundamental parameters that influence its suitability for further development, affecting everything from reaction kinetics in synthesis to bioavailability in final drug products. Understanding these characteristics early in the development process can mitigate risks and streamline the path to clinical candidacy. This guide details the methodologies to comprehensively characterize the solubility and stability profile of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections describe standard methodologies for determining both kinetic and thermodynamic solubility.

Experimental Protocols

2.1.1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.[1][2][3][4][5] This assay measures the concentration at which a compound precipitates from a supersaturated solution.

-

Objective: To rapidly assess the aqueous solubility of this compound.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1][2]

-

Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[2][6]

-

Analyze the samples for precipitation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant via UV-Vis spectroscopy or LC-MS/MS after filtration or centrifugation.[2][4][5][6]

-

2.1.2. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[7] It is considered the "true" solubility of a compound.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6][8]

-

Objective: To determine the equilibrium solubility of this compound in various solvents.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetonitrile, phosphate buffer at various pH values).

-

Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[6][7]

-

After incubation, allow the samples to stand for phase separation.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation

The following tables present illustrative solubility data for this compound in a variety of common solvents.

Table 1: Kinetic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | 45 |

| Citrate Buffer | 5.0 | 25 | 150 |

| Glycine-HCl Buffer | 2.0 | 25 | > 500 |

Table 2: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) |

| Water | 0.08 |

| Ethanol | 15.2 |

| Methanol | 25.8 |

| Acetonitrile | 5.5 |

| Dichloromethane | 42.1 |

| Phosphate Buffer (pH 7.4) | 0.12 |

Stability Profile

Assessing the stability of a drug substance is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[9][10][11] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[12][13][14][15]

Experimental Protocols

3.1.1. Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to promote degradation.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[12]

-

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify its degradation pathways.

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[16]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for 8 hours.[16]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[12]

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[13][16]

-

Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][16]

-

Sample Analysis: Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.[17][18][19]

-

Data Presentation

The results of the forced degradation studies are summarized below.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60°C, 24h | 18.5 | 2 | Significant degradation observed. |

| 0.1 M NaOH, RT, 8h | 25.2 | 3 | Rapid degradation with color change. |

| 3% H₂O₂, RT, 24h | 8.9 | 1 | Moderate degradation. |

| Dry Heat, 80°C, 48h | 2.1 | 0 | Compound is relatively stable to heat. |

| Photolytic (ICH Q1B) | 12.7 | 2 | Significant degradation upon light exposure. |

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the solubility and stability assays.

Caption: Workflow for solubility determination.

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The detailed experimental protocols for kinetic and thermodynamic solubility, alongside a robust forced degradation study plan, offer a clear path for generating the critical data needed for informed decision-making in drug development. The illustrative data and workflows serve as a practical reference for researchers. A thorough understanding of these physicochemical properties is paramount for the successful advancement of any new chemical entity.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scribd.com [scribd.com]

- 10. ijcrt.org [ijcrt.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. scispace.com [scispace.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. web.vscht.cz [web.vscht.cz]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

Thermogravimetric Analysis of 1-(2-Fluoro-4-nitrophenyl)piperazine Compounds: A Technical Guide

Disclaimer: Publicly available experimental thermogravimetric analysis (TGA) data for 1-(2-fluoro-4-nitrophenyl)piperazine is limited. This guide provides a comprehensive framework based on the analysis of structurally related compounds, including nitrophenylpiperazine and fluoronitroaromatic derivatives. The presented data is illustrative and serves as a reference for researchers, scientists, and drug development professionals in designing and interpreting thermal stability studies for this class of compounds.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] In the pharmaceutical industry, TGA is a critical tool for evaluating the thermal stability of active pharmaceutical ingredients (APIs) and excipients. This analysis provides crucial information regarding decomposition temperatures, the presence of residual solvents or water, and the overall thermal behavior of a compound, which is essential for determining storage conditions, shelf-life, and ensuring the safety and efficacy of drug products.[2]

The thermal stability of a compound like this compound is influenced by its molecular structure, including the piperazine ring, the fluorinated and nitrated phenyl group, and the nature of any substituents. Understanding its thermal decomposition profile is vital for all stages of drug development, from early-stage formulation to manufacturing and quality control.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of related nitrophenylpiperazine and fluoronitroaromatic compounds, a hypothetical multi-stage decomposition process for this compound in an inert atmosphere can be postulated. The initial phase of weight loss at lower temperatures would likely correspond to the volatilization of residual solvents or adsorbed water. The primary decomposition is expected to occur at higher temperatures, potentially involving the scission of the C-N bond between the piperazine and the phenyl ring, as well as the decomposition of the nitro group.

Table 1: Predicted Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Postulated Decomposition Event |

| 50 - 150 | 1 - 5 | Loss of residual solvents and/or adsorbed water. |

| 200 - 350 | 40 - 60 | Major decomposition: Cleavage of the piperazine ring and nitro group. |

| > 350 | 15 - 25 | Further degradation of the aromatic ring and residual fragments. |

Note: The values in this table are predictive and should be confirmed by experimental TGA data.

Detailed Experimental Protocol for Thermogravimetric Analysis

This section outlines a standardized protocol for conducting a thorough thermogravimetric analysis of this compound compounds.

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

-

Sample Pans: Inert sample pans, typically made of alumina or platinum.

-

Nitrogen Gas: High purity (99.99%) nitrogen gas for creating an inert atmosphere.

-

Analytical Balance: A microbalance for accurate sample weighing.

-

Sample: A well-characterized and homogenous sample of this compound.

Experimental Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of weight loss for each step.

-

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical progression of data analysis.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 1-(2-Fluoro-4-nitrophenyl)piperazine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-nitrophenyl)piperazine is a key building block in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a piperazine ring attached to a substituted phenyl group, is a common pharmacophore in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of this compound and its analogs, focusing on prevalent and efficient synthetic methodologies.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily relies on the formation of the C-N bond between the piperazine nitrogen and the aromatic ring. The most common and effective methods include Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and widely used method for the synthesis of this compound. This reaction involves the attack of a nucleophile (piperazine) on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, leading to the displacement of a leaving group, typically a halogen.[1] The presence of the nitro group in the para position and a fluorine atom in the ortho position to the leaving group strongly activates the aromatic ring for nucleophilic attack.

General Workflow for SNAr Synthesis:

Caption: General workflow for SNAr synthesis of N-arylpiperazines.

Synthetic Route via SNAr:

Caption: SNAr synthesis of the target compound.

Experimental Protocol: Synthesis of this compound via SNAr

This protocol is adapted from the procedure described by Khalaj et al.[2]

Materials:

-

3,4-Difluoronitrobenzene

-

Piperazine

-

Acetonitrile (ACN)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

In a 100 mL round bottom flask, dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 mL of acetonitrile.[2]

-

To this solution, add 1.6 g (18.5 mmol) of piperazine.[2]

-

The reaction mixture is then refluxed for 3 hours.[2]

-

After cooling to room temperature, the unreacted piperazine will precipitate and can be removed by filtration.[2]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield an orange solid.[2]

Quantitative Data:

| Starting Material | Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| 3,4-Difluoronitrobenzene | Piperazine | Acetonitrile | 3 | Reflux | 80 | [2] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is particularly useful for the synthesis of a wide range of N-arylpiperazine analogs, especially when the aromatic ring is not sufficiently activated for SNAr.[4] It offers broad substrate scope and functional group tolerance.[3]

General Scheme for Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig amination for N-arylpiperazines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

This is a general protocol that can be adapted for specific substrates.[4]

Materials:

-

Aryl halide (e.g., 1-bromo-2-fluoro-4-nitrobenzene)

-

N-Boc-piperazine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-